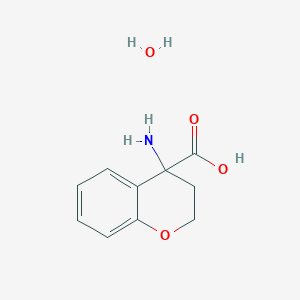
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate is a chemical compound with the molecular formula C10H13NO4. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate involves several steps. One common method includes the reaction of salicylic aldehyde with ethyl cyanoacetate and ammonium acetate under reflux conditions . This reaction forms the chroman ring structure, which is then further modified to introduce the amino and carboxylic acid groups. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Applications De Recherche Scientifique
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of papermaking additives and coating agents
Mécanisme D'action
The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate involves its interaction with various molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate can be compared with other benzopyran derivatives, such as:
4-oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in medicinal chemistry.
3,4-dihydro-2H-1-benzopyran-2-one: Commonly used in fragrance and flavor industries. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
4-amino-2,3-dihydrochromene-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C10H11NO3.H2O/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10;/h1-4H,5-6,11H2,(H,12,13);1H2 |
Clé InChI |
TTZUHDNHNTYQAS-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2C1(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


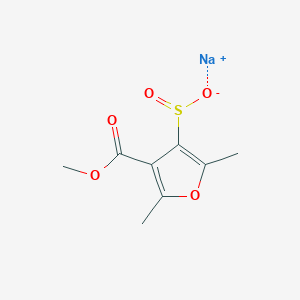
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
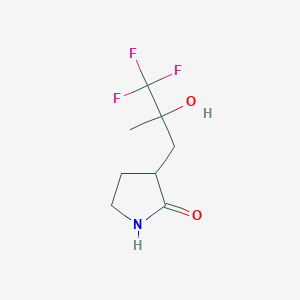
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
amine](/img/structure/B13186450.png)
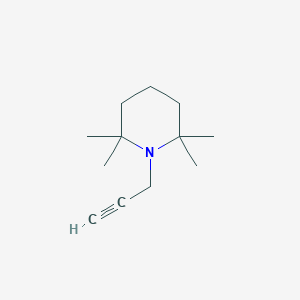

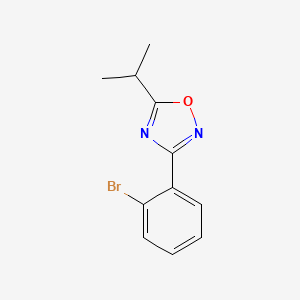
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
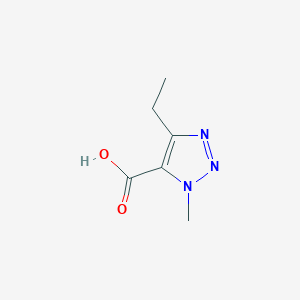
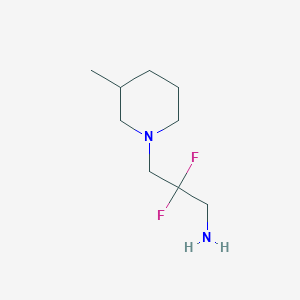
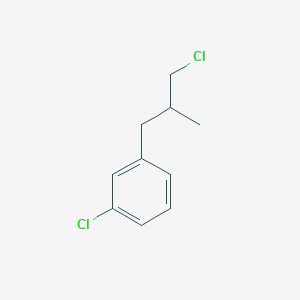

amine](/img/structure/B13186508.png)
